molecular formula C9H17N5O B13635486 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13635486
M. Wt: 211.26 g/mol
InChI Key: VSVHAAGIDGCXAA-UHFFFAOYSA-N
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Description

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine is a heterocyclic compound that contains both morpholine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 4-ethylmorpholine with a suitable triazole precursor. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium or copper to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, purification, and final product isolation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine is unique due to its specific combination of morpholine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

IUPAC Name

1-[(4-ethylmorpholin-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H17N5O/c1-2-13-3-4-15-8(5-13)6-14-7-11-9(10)12-14/h7-8H,2-6H2,1H3,(H2,10,12)

InChI Key

VSVHAAGIDGCXAA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1)CN2C=NC(=N2)N

Origin of Product

United States

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